N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine
Description
Chemical Classification and Significance
This compound belongs to the class of substituted benzylamines that incorporate a pyrazole heterocyclic moiety. The compound is formally classified as a heterocyclic aromatic amine, specifically representing a benzylamine derivative where the benzene ring bears a 1-methyl-1H-pyrazol-3-yl substituent at the meta position. This structural arrangement creates a compound that bridges two important chemical families: the benzylamine derivatives, which are prevalent in pharmaceutical applications, and the pyrazole derivatives, which constitute one of the most extensively studied heterocyclic systems in medicinal chemistry.
The chemical significance of this compound extends beyond its structural novelty to encompass its potential as a pharmacologically active scaffold. Pyrazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. The incorporation of the pyrazole ring into the benzylamine framework creates opportunities for enhanced biological interactions through multiple binding sites and improved pharmacokinetic properties.
The compound's molecular architecture features several key structural elements that contribute to its chemical significance. The presence of the nitrogen-containing pyrazole ring provides sites for hydrogen bonding and metal coordination, while the benzylamine portion offers opportunities for additional substitution and derivatization. The methyl groups attached to both the pyrazole nitrogen and the benzylic nitrogen create steric effects that can influence the compound's conformational preferences and biological activity.
Historical Context in Pyrazole Chemistry
The historical development of pyrazole chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic chemistry. The term pyrazole was coined by German chemist Ludwig Knorr in 1883, marking the beginning of systematic research into this important class of heterocyclic compounds. Knorr's discovery of the antipyretic action of pyrazole derivatives in humans, particularly with the compound antipyrine, established the foundational understanding of pyrazole's pharmaceutical potential.
The historical trajectory of pyrazole chemistry accelerated significantly with Hans von Pechmann's classical synthesis method developed in 1898, which involved the reaction of acetylene with diazomethane to produce pyrazole. This synthetic breakthrough provided researchers with reliable access to the pyrazole nucleus, enabling extensive structure-activity relationship studies and the development of numerous derivatives. The evolution of synthetic methodologies continued throughout the twentieth century, with researchers developing increasingly sophisticated approaches to pyrazole synthesis, including condensation reactions of 1,3-diketones with hydrazines and 1,3-dipolar cycloaddition reactions.
The recognition of naturally occurring pyrazole derivatives further enhanced the historical significance of this chemical class. In 1954, Japanese researchers Kosuge and Okeda made the groundbreaking discovery of the first natural pyrazole derivative, 3-n-nonylpyrazole, isolated from Houttuynia Cordata. This finding challenged the prevailing assumption that pyrazoles could not occur naturally and opened new avenues for investigating the biological role of pyrazole-containing compounds. Subsequently, the isolation of levo-β-(1-pyrazolyl)alanine from watermelon seeds demonstrated the presence of pyrazole-containing amino acids in nature.
The historical context of pyrazole chemistry also encompasses the development of important pharmaceutical agents containing the pyrazole nucleus. The success of compounds such as celecoxib, a potent anti-inflammatory agent, and other pyrazole-containing drugs validated the therapeutic potential first recognized by Knorr over a century earlier. This historical progression from basic chemical discovery to clinical application illustrates the continuing relevance of pyrazole derivatives in modern drug discovery efforts.
Current Research Significance
The current research significance of this compound reflects the broader renaissance in pyrazole chemistry driven by advances in synthetic methodology and a deeper understanding of structure-activity relationships. Contemporary research efforts focus extensively on the development of novel synthetic routes to pyrazole derivatives, with particular emphasis on efficiency, selectivity, and environmental sustainability. The compound serves as both a synthetic target in its own right and as a building block for more complex molecular architectures.
Modern synthetic approaches to this compound typically involve reductive amination strategies, where N-methylbenzylamine reacts with 1-methyl-1H-pyrazole-3-carbaldehyde under carefully controlled conditions. These reactions often employ reducing agents such as sodium borohydride or sodium cyanoborohydride in protic or aprotic solvents, with reaction optimization focusing on minimizing side product formation and maximizing yield. Alternative synthetic strategies include coupling reactions and direct alkylation approaches, each offering distinct advantages depending on the specific synthetic context and desired product specifications.
The characterization of this compound relies heavily on modern analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. Advanced spectroscopic methods provide detailed insights into the compound's structural features, conformational preferences, and intermolecular interactions. X-ray crystallographic studies of related pyrazole derivatives have revealed important information about hydrogen bonding patterns and molecular packing arrangements that influence biological activity.
Current research into pyrazole derivatives emphasizes their potential as pharmacologically active compounds with diverse therapeutic applications. Studies have demonstrated that pyrazole-containing molecules exhibit significant antimicrobial, anti-inflammatory, anticancer, and antioxidant activities. The structural features of this compound, particularly the combination of the pyrazole heterocycle with the benzylamine framework, position it as a promising candidate for further biological evaluation and medicinal chemistry optimization.
The compound's research significance extends to its role as a synthetic intermediate in the preparation of more complex heterocyclic systems. Recent studies have explored the use of amino-pyrazole derivatives as building blocks for the construction of fused ring systems and hybrid molecules that combine multiple pharmacophoric elements. These synthetic strategies enable the rapid generation of molecular diversity and the exploration of novel chemical space for drug discovery applications.
Properties
IUPAC Name |
N-methyl-1-[3-(1-methylpyrazol-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-9-10-4-3-5-11(8-10)12-6-7-15(2)14-12/h3-8,13H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPPVJGJXALONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=NN(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640339 | |
| Record name | N-Methyl-1-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-12-6 | |
| Record name | N-Methyl-3-(1-methyl-1H-pyrazol-3-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation and Functionalization
The pyrazole ring is typically synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents. The 1-methyl substitution on the pyrazole nitrogen can be introduced by methylation of the pyrazole ring after formation or by using methyl-substituted hydrazine derivatives.
Benzylamine Intermediate Preparation
The benzylamine moiety, particularly the 3-substituted variant, can be prepared by reduction of the corresponding nitrobenzyl derivatives or by nucleophilic substitution reactions on benzyl halides with methylamine.
Coupling of Pyrazolyl Group to Benzylamine
A common approach involves alkylation of the pyrazole nitrogen or the benzylamine nitrogen with an appropriate halomethyl derivative. For example, methyl 3-(bromomethyl)benzoate can be used to alkylate the pyrazole, followed by reduction or amination steps to yield the benzylamine derivative.
Representative Synthetic Route (Based on Literature)
- Alkylation of 1-methyl-1H-pyrazole with methyl 3-(bromomethyl)benzoate to form an ester intermediate.
- Conversion of the ester to an amide or directly to the benzylamine via treatment with methylamine or reduction methods.
- Purification by crystallization or chromatography.
This route is supported by analogous syntheses in pyrazole-amine chemistry, where alkylation followed by amination or reduction yields the desired benzylamine derivatives.
Experimental Conditions and Purification
- Solvents: Commonly used solvents include organic solvents such as toluene, dichloromethane, or ethanol.
- Reaction Temperatures: Alkylation and amination reactions typically occur at temperatures ranging from ambient to 60°C.
- Workup: Washing with aqueous sodium bicarbonate, deionized water, and brine solutions to remove impurities.
- Purification: Filtration, recrystallization, and drying under controlled temperatures (e.g., 40-45°C) are employed to isolate the pure compound.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Pyrazole methylation | Methyl iodide or methyl sulfate | Ambient | Several hours | Introduces N-methyl group on pyrazole |
| Alkylation with bromomethylbenzene ester | Methyl 3-(bromomethyl)benzoate, base (e.g., K2CO3) | 25-60 | 4-12 hours | Forms ester intermediate |
| Amination/reduction | Methylamine or NaBH4/NiCl2 | 25-60 | Several hours | Converts ester to benzylamine |
| Purification | Washing with aqueous solutions, recrystallization | Ambient to 45 | Hours to overnight | Ensures high purity |
Research Findings and Notes
- The methylation of the pyrazole ring is critical to ensure the desired substitution pattern and biological activity.
- Alkylation steps must be controlled to avoid over-alkylation or side reactions.
- The use of methylamine for amination provides direct access to the N-methylbenzylamine moiety.
- Purity and yield depend on careful control of reaction conditions and workup procedures.
- The compound exhibits moderate solubility in organic solvents, facilitating purification by crystallization.
Chemical Reactions Analysis
Types of Reactions: N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzylamine or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry
N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and compounds .
Biology
In biological research, this compound is utilized to study enzyme inhibitors and receptor ligands. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which are essential for binding to biological targets, thus influencing enzyme or receptor activity .
Pharmaceutical Development
The compound has potential applications in drug discovery, particularly as a lead compound for developing new pharmacological agents targeting specific biological pathways . Its interactions with various biological systems can provide insights into its efficacy as a therapeutic agent.
Agrochemicals
This compound is also applied in the production of agrochemicals, where it may function as an active ingredient or a precursor in the synthesis of pesticides and herbicides .
Dyes and Pigments
The compound finds use in the dye industry, contributing to the development of colorants with specific properties due to its unique chemical structure .
Case Studies and Research Findings
Several studies highlight the utility of this compound:
Study on Enzyme Inhibition
A research study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications .
Development of Receptor Ligands
Another investigation focused on synthesizing receptor ligands based on this compound, showcasing its ability to bind selectively to target receptors, which could lead to advancements in targeted therapies .
Agrochemical Applications
Research into its application as an agrochemical revealed promising results regarding its efficacy as an herbicide precursor, indicating a pathway for developing environmentally friendly agricultural chemicals .
Mechanism of Action
The mechanism of action of N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Isomerism
Positional Isomers: Meta vs. Para Substitution
- Both share the same molecular formula and weight but differ in the pyrazole’s position on the benzene ring. The para isomer’s SMILES (CNCC1=CC=C(C=C1)C2=NN(C=C2)C) reflects this distinction .
Substituent Connectivity
- N-Methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine (CAS: 892502-10-2) replaces the direct pyrazole-benzene linkage with a methylene bridge.
Heterocycle Replacement
- N-Methyl-3-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzylamine substitutes the pyrazole with a 1,2,3-triazole , introducing an additional nitrogen atom. Triazoles exhibit stronger hydrogen-bonding capacity, which could enhance polarity and aqueous solubility .
Simplified Backbone
Biological Activity
N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N3, with a molecular weight of 201.27 g/mol. The compound consists of a benzylamine structure with a methyl-substituted pyrazole ring. This structural configuration is significant as it influences the compound's interaction with biological targets.
This compound interacts with various molecular targets, particularly enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets. This interaction can modulate enzymatic activity and receptor signaling pathways, potentially leading to various therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its antiproliferative effects against several cancer cell lines. In vitro assays demonstrated that the compound reduced cell viability in MIA PaCa-2 pancreatic cancer cells by interfering with mTORC1 signaling pathways, which are critical for cell growth and metabolism .
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MIA PaCa-2 | <0.5 | mTORC1 inhibition |
| MDA-MB-231 | 2.5 | Induction of apoptosis |
| HepG2 | 5.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It exhibited moderate inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. However, the results suggest that while it shows some potential as an antimicrobial agent, its efficacy is not as pronounced as other pyrazole derivatives.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 mg/mL |
| Escherichia coli | 0.5 mg/mL |
| Pseudomonas aeruginosa | Not effective |
Structure-Activity Relationship (SAR)
SAR studies highlight the importance of the pyrazole ring in enhancing biological activity. Variations in substituents on the pyrazole or benzylamine portions can significantly affect the potency and selectivity of the compound against specific biological targets .
Figure 1: Structure Variants of Pyrazole Derivatives
Structure Variants
Case Studies
Several case studies have explored the biological implications of this compound:
- Anticancer Study : A study conducted on pancreatic cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation and induced apoptosis through caspase activation pathways.
- Antimicrobial Evaluation : Another investigation assessed the compound's ability to inhibit bacterial growth in vitro, revealing moderate activity against common pathogens but highlighting the need for further optimization to enhance its efficacy.
Q & A
Q. What are the common synthetic routes for N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound can be synthesized via Mannich-type reactions or nucleophilic substitution involving pyrazole derivatives and benzylamine precursors. For example:
- Mannich Reaction : Reacting pyrazole-containing aldehydes with methylamine derivatives in the presence of acidic catalysts (e.g., H₃PO₄) to form the benzylamine backbone .
- Coupling Strategies : Copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the methyl group at the pyrazole nitrogen .
Q. Optimization Tips :
- Catalyst Selection : Acidic conditions (H₃PO₄) improve reaction rates but may require neutralization for product stability .
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
- Temperature Control : Moderate heating (35–60°C) balances reaction speed with side-product minimization .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- HPLC : Assess purity ≥98% using reverse-phase C18 columns with UV detection at 254 nm .
- NMR Spectroscopy : Confirm substitution patterns via ¹H and ¹³C NMR. Key signals include:
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 215.129) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for determining the crystal structure of this compound, especially considering potential hydrogen bonding patterns?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) to resolve anisotropic displacement parameters .
- Hydrogen Bond Analysis : Apply graph set analysis (Etter’s formalism) to categorize interactions (e.g., D(2) motifs for N–H···N bonds) .
- Visualization : Generate ORTEP diagrams via WinGX/ORTEP-III to illustrate thermal ellipsoids and hydrogen-bonding networks .
Q. How can researchers resolve contradictions in biological activity data for pyrazole-containing compounds across studies?
Methodological Answer:
- Assay Standardization : Control variables like cell lines (e.g., hepatocytes vs. neurons) and compound purity (HPLC ≥98%) .
- Stereochemical Analysis : Use chiral chromatography to isolate enantiomers, as biological activity may vary with configuration .
- Meta-Analysis : Compare datasets using tools like QSAR to identify structure-activity trends (e.g., methyl group positioning on pyrazole) .
Q. What in silico methods are suitable for predicting molecular interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to targets like quinazoline kinases, focusing on pyrazole-amine interactions .
- MD Simulations : Run GROMACS simulations to assess stability of ligand-protein complexes (e.g., 100 ns trajectories at 310 K) .
- ADMET Prediction : Employ SwissADME to evaluate pharmacokinetics (e.g., logP ~2.5 for blood-brain barrier penetration) .
Q. How should researchers design experiments to assess compound stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH-Dependent Studies : Use buffered solutions (pH 1–13) and track decomposition by LC-MS. For example, acidic conditions may hydrolyze the benzylamine moiety .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
